molecular formula C7H10NNa3O7 B7948764 TrisodiuM N-(1-Carboxylatoethyl)iMinodiacetate Hydrate

TrisodiuM N-(1-Carboxylatoethyl)iMinodiacetate Hydrate

Cat. No.: B7948764
M. Wt: 289.13 g/mol
InChI Key: JUWMOOKPNWGETN-UHFFFAOYSA-K
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Description

Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate is a chemical compound with the molecular formula C7H11NNa3O6. It is known for its chelating properties, which allow it to form stable complexes with metal ions. This compound is used in various industrial and scientific applications due to its ability to bind with metal ions effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate typically involves the reaction of racemic α-DL-alanine with methanal and hydrogen cyanide, followed by hydrolysis of the intermediate diacetonitrile to form the trisodium salt. The reaction conditions are carefully controlled to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound focuses on achieving high space-time yields, simple reaction control at low pressures and temperatures, and minimizing impurities. The process often involves continuous production methods to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include mineral acids for hydrolysis and metal salts for chelation. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from reactions involving this compound are metal chelates, which are used in various applications such as water treatment and detergents .

Mechanism of Action

The mechanism of action of Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate involves its ability to form stable chelate complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate is unique due to its high stability and efficiency in forming chelate complexes with metal ions. Its specific structure allows it to bind more effectively with certain metal ions compared to other chelating agents .

Properties

IUPAC Name

trisodium;2-[bis(carboxylatomethyl)amino]propanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6.3Na.H2O/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;;1H2/q;3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWMOOKPNWGETN-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NNa3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

164462-16-2
Record name Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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